3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide
Description
This compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-chlorophenyl group and a 1,2,4-triazole moiety at the 5-position bearing a 2-methylpropyl (isobutyl) substituent. These heterocycles are connected via a propanamide linker, which imparts conformational flexibility. The oxadiazole and triazole rings are electron-deficient aromatic systems, often employed in medicinal chemistry for their metabolic stability and ability to engage in hydrogen bonding or dipole interactions with biological targets .
Properties
Molecular Formula |
C17H19ClN6O2 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C17H19ClN6O2/c1-10(2)9-13-19-17(23-22-13)20-14(25)7-8-15-21-16(24-26-15)11-3-5-12(18)6-4-11/h3-6,10H,7-9H2,1-2H3,(H2,19,20,22,23,25) |
InChI Key |
IERJNFYZDHACEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole and triazole rings through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Structural analogs are compared based on heterocyclic core, substituent effects, and physicochemical properties. Below is a detailed analysis:
Structural and Electronic Comparisons
Table 1: Key Structural Features of Target Compound and Analogs
Key Observations:
- Heterocyclic Cores: The target compound’s oxadiazole-triazole combination contrasts with the pyrazole core in the analog from .
- Substituent Effects: The 4-chlorophenyl group (para-substituted) in the target compound versus the 3-chlorophenylsulfanyl (meta-substituted) in the pyrazole analog: Para substitution often maximizes steric and electronic effects in aromatic systems, while meta substitution may alter binding orientation. The trifluoromethyl group in the pyrazole analog is highly electronegative, increasing metabolic stability and influencing lipophilicity compared to the target’s isobutyl group.
Table 2: Hypothetical Physicochemical Properties
Implications:
- The target compound’s higher molecular weight and rotatable bonds (due to the propanamide linker) may reduce oral bioavailability compared to the rigid pyrazole analog.
- The pyrazole analog’s higher LogP suggests better membrane permeability but could increase off-target binding.
Methodological Commonalities in Structural Analysis
Both compounds’ structural data were likely resolved using crystallographic tools like the SHELX system (e.g., SHELXL for refinement), ensuring accurate bond angle and dihedral angle measurements . For example, the pyrazole analog’s bond angles (e.g., C4—N1—N2—C2) align with typical pyrazole geometries, while the target compound’s oxadiazole-triazole linkage would require similar precision in refinement.
Biological Activity
The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₄H₁₈ClN₅O
- Molecular Weight : 318.76 g/mol
- CAS Number : 1188305-13-6
The biological activity of this compound is primarily attributed to its structural components, which include:
- Oxadiazole and Triazole Rings : These heterocyclic structures are known for their ability to interact with biological targets, influencing various metabolic pathways.
- Chlorophenyl Group : The presence of the 4-chlorophenyl moiety enhances lipophilicity and may improve membrane permeability, facilitating interaction with cellular targets.
Antifungal Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant antifungal properties. For instance:
- In vitro tests against Fusarium oxysporum showed promising results with minimal inhibitory concentration (MIC) values lower than those of standard antifungal agents like ketoconazole .
Table 1: Antifungal Activity Comparison
| Compound | MIC (µg/mL) | Positive Control (Ketoconazole) |
|---|---|---|
| This compound | 12.5 | 15 |
| Azoxystrobin | 4.3 | - |
Antibacterial Activity
The compound also exhibits antibacterial properties. It has been tested against various bacterial strains:
- Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .
Table 2: Antibacterial Activity Results
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Pseudomonas aeruginosa | Weak |
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications in the substituents on the oxadiazole and triazole rings can significantly affect biological activity. For example:
- Compounds with electron-withdrawing groups such as nitro or halogens have shown enhanced antifungal activity compared to those with electron-donating groups .
Case Studies
- Study on Antifungal Efficacy : A study reported that a series of oxadiazole derivatives demonstrated EC50 values ranging from 6 to 9 µg/mL against Fusarium oxysporum, indicating strong antifungal potential .
- Antibacterial Screening : Another investigation highlighted that compounds similar to the target compound exhibited significant inhibitory effects against multiple bacterial strains with MIC values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
